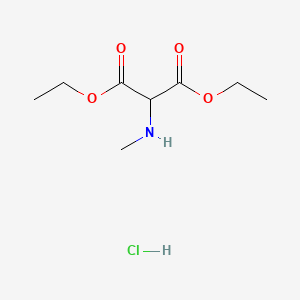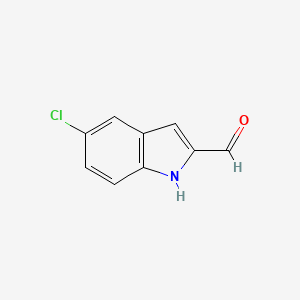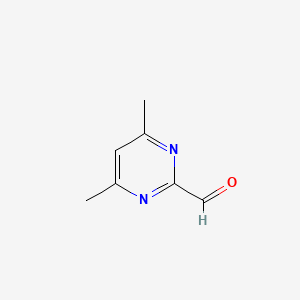
4,6-二甲基嘧啶-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylpyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O . It is used in various chemical reactions and has a molecular weight of 136.15 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidine-2-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The 3D structure of the compound can be viewed using specific software .科学研究应用
合成新型聚合物
4,6-二甲基嘧啶,包括4,6-二甲基嘧啶-2-甲醛,已被用于合成新型共轭聚合物。这些聚合物是通过醛缩反应合成的,利用了从4,6-二甲基嘧啶的酸性甲基质子生成的共轭稳定的碳负离子 (Gunathilake et al., 2013)。
光学和发射特性
使用4,6-二甲基嘧啶-2-甲醛合成的V形4,6-双(芳基乙烯)嘧啶表现出显著的光学吸收和发射特性。这些材料表现出强烈的发射溶剂致色性,并具有作为比色和荧光pH传感器的潜在应用 (Achelle et al., 2009)。
抗菌特性
通过涉及4,6-二甲基嘧啶-2-甲醛的反应衍生的化合物显示出有希望的抗菌特性。这些衍生物抑制了多种细菌菌株的生长,包括大肠杆菌和金黄色葡萄球菌,突显了它们在抗微生物研究中的潜力 (Govori-Odai等,2007)。
DNA光解活性
通过合成并评估4,6-二甲基嘧啶-2-甲醛的衍生物,已显示出对DNA光解活性的显著影响。这些化合物,具有喹啉和嘧啶环,显示出在DNA裂解中的显著活性,这在分子生物学和治疗应用中可能至关重要 (Sharma et al., 2014)。
晶体结构分析
涉及4,6-二甲基嘧啶-2-甲醛衍生物的晶体结构研究有助于理解晶态状态中的分子相互作用和键合行为。这些见解在晶体学和材料科学领域具有重要价值 (Battaglia et al., 1993)。
催化应用
4,6-二甲基嘧啶-2-甲醛及其衍生物已在化学转化中找到催化应用。例如,它们已被用于醇的脱氢交叉偶联到α-烷基酮中,展示了它们在有机合成中的实用性 (Tan et al., 2018)。
生化分析
Biochemical Properties
4,6-Dimethylpyrimidine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with aromatic amino acid decarboxylase enzymes, which are involved in the decarboxylation of aromatic amino acids to produce neurotransmitters. The nature of these interactions often involves the formation of Schiff bases, where the aldehyde group of 4,6-Dimethylpyrimidine-2-carbaldehyde reacts with the amino groups of the enzymes, leading to enzyme inhibition or modification of enzyme activity .
Cellular Effects
The effects of 4,6-Dimethylpyrimidine-2-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4,6-Dimethylpyrimidine-2-carbaldehyde can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4,6-Dimethylpyrimidine-2-carbaldehyde exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the aldehyde group of 4,6-Dimethylpyrimidine-2-carbaldehyde can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylpyrimidine-2-carbaldehyde have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 4,6-Dimethylpyrimidine-2-carbaldehyde can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition and alterations in gene expression that persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyrimidine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of 4,6-Dimethylpyrimidine-2-carbaldehyde is required to elicit a measurable response. Toxic or adverse effects at high doses include cellular toxicity, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
4,6-Dimethylpyrimidine-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role in the metabolism of aromatic amino acids, where it acts as an inhibitor of aromatic amino acid decarboxylase enzymes. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,6-Dimethylpyrimidine-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, it may bind to transport proteins that direct it to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
The subcellular localization of 4,6-Dimethylpyrimidine-2-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
属性
IUPAC Name |
4,6-dimethylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKIGHLQNUCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


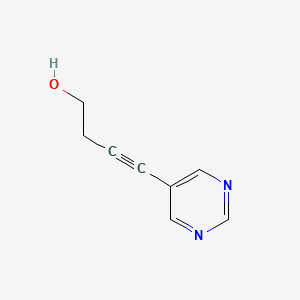


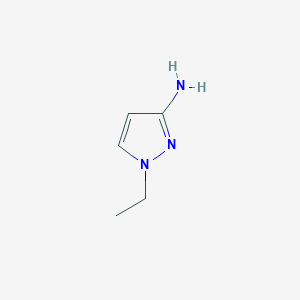

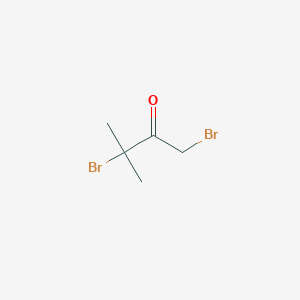
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
